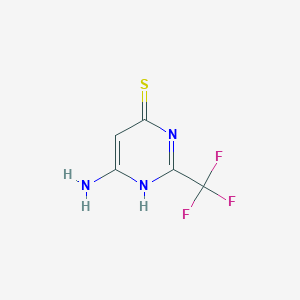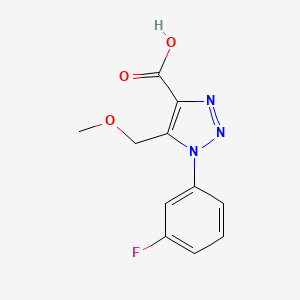
1-(3-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
1-(3-Fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as FMMT, is a novel compound that has been recently synthesized and studied for its potential applications in medicinal chemistry and chemical biology. FMMT is a heterocyclic compound composed of a 1,2,3-triazole ring with a carboxylic acid group and a fluorophenyl group attached to it. It has been studied for its various chemical and biological properties, such as its synthesis method, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
One area of research focuses on the synthesis and crystal structure analysis of related compounds. For example, Liang (2009) synthesized a compound with a similar structure, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, and analyzed its orthorhombic crystal structure, highlighting the importance of intermolecular hydrogen bonding in stabilizing the structure (Xu Liang).
Fluorogenic Aldehydes in Chemical Reactions
Research by Guo and Tanaka (2009) developed a fluorogenic aldehyde bearing a 1,2,3-triazole moiety, useful for monitoring the progress of aldol reactions through increased fluorescence. This highlights the potential of such compounds in fluorescence-based analytical methods (Haiming Guo, F. Tanaka).
Fluorescence Sensing of pH and Metal Cations
Tanaka et al. (2001) studied a compound with similar functional groups for its application in fluorescent probes sensing pH and metal cations. This indicates the potential of 1-(3-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid in the development of sensitive and selective fluorescent probes (K. Tanaka, T. Kumagai, H. Aoki, M. Deguchi, S. Iwata).
Corrosion Inhibition
In another study, Bentiss et al. (2009) explored the use of a triazole derivative for corrosion inhibition in a hydrochloric acid medium, achieving high inhibition efficiency. This suggests potential applications of 1-(3-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid in the field of corrosion science (F. Bentiss, C. Jama, B. Mernari, H. Attari, Lamia El Kadi, M. Lebrini, M. Traisnel, M. Lagrenée).
Novel Stable Fluorophore
Hirano et al. (2004) developed a novel fluorophore with strong fluorescence in a wide pH range of aqueous media. This demonstrates the potential of 1-(3-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid in the development of stable fluorophores with applications in biomedical analysis (Junzo Hirano, K. Hamase, H. Fukuda, T. Tomita, K. Zaitsu).
Photophysical Properties and Application Prospects
Safronov et al. (2020) synthesized novel 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs) demonstrating bright blue fluorescence with excellent quantum yields, suggesting their potential application as sensors in biological research (Nikita E. Safronov, Timur O. Fomin, A. Minin, L. Todorov, I. Kostova, E. Benassi, N. Belskaya).
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-5-(methoxymethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O3/c1-18-6-9-10(11(16)17)13-14-15(9)8-4-2-3-7(12)5-8/h2-5H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOKURYRTVVUNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1525573.png)
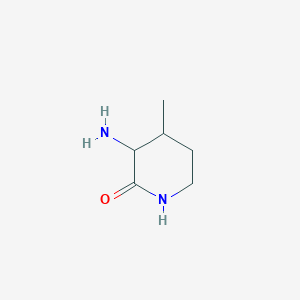
![7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1525575.png)
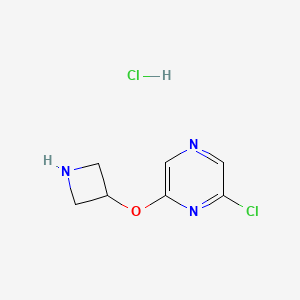
![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1525577.png)
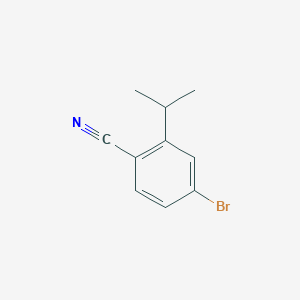
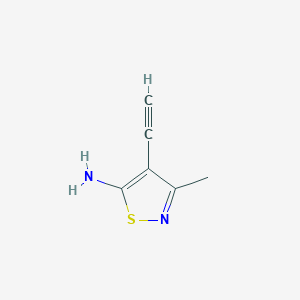
![1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B1525581.png)
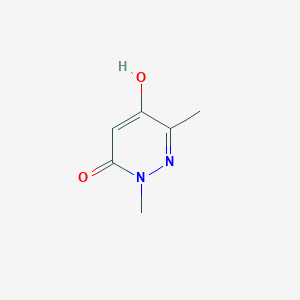
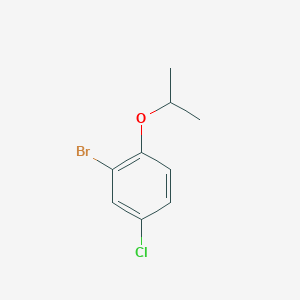
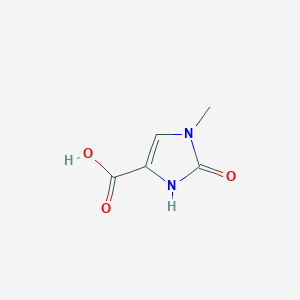
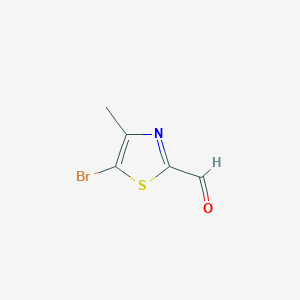
![6-Bromoimidazo[1,2-B]pyridazine](/img/structure/B1525595.png)
